5-Methyl-5-(2-methylpropyl)pyrimidine-2,4,6(1H,3H,5H)-trione
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Overview
Description
5-Methyl-5-(2-methylpropyl)pyrimidine-2,4,6(1H,3H,5H)-trione is a heterocyclic compound with a pyrimidine ring structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Methyl-5-(2-methylpropyl)pyrimidine-2,4,6(1H,3H,5H)-trione typically involves the reaction of appropriate precursors under controlled conditions. One common method involves the reaction of hydrazonoyl halides with alkyl carbothioates or carbothioamides in the presence of a base such as triethylamine . The reaction conditions, including temperature and solvent, are optimized to achieve high yields and purity of the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The choice of method depends on factors such as cost, efficiency, and environmental impact. The use of automated reactors and advanced purification techniques ensures consistent quality and scalability.
Chemical Reactions Analysis
Types of Reactions
5-Methyl-5-(2-methylpropyl)pyrimidine-2,4,6(1H,3H,5H)-trione can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: This reaction involves the replacement of one functional group with another, often using reagents such as halogens or nucleophiles.
Common Reagents and Conditions
The choice of reagents and reaction conditions depends on the desired transformation. For example, oxidation reactions may require acidic or basic conditions, while reduction reactions often require anhydrous solvents and inert atmospheres.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce amine derivatives.
Scientific Research Applications
5-Methyl-5-(2-methylpropyl)pyrimidine-2,4,6(1H,3H,5H)-trione has several scientific research applications, including:
Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: It has potential antimicrobial and anticancer properties, making it a candidate for drug development.
Medicine: Its derivatives are being investigated for their potential therapeutic effects in treating various diseases.
Industry: It is used in the development of new materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of 5-Methyl-5-(2-methylpropyl)pyrimidine-2,4,6(1H,3H,5H)-trione involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or nucleic acids. The compound’s effects are mediated through pathways that regulate cellular processes such as proliferation, apoptosis, and metabolism.
Comparison with Similar Compounds
Similar Compounds
1,3,4-Thiadiazoles: These compounds have a similar heterocyclic structure and exhibit a broad spectrum of biological activities, including antimicrobial and anticancer properties.
1,2,4-Triazolopyrimidines: These compounds also have important pharmacological activities, such as antitumor and antimicrobial properties.
Uniqueness
5-Methyl-5-(2-methylpropyl)pyrimidine-2,4,6(1H,3H,5H)-trione is unique due to its specific substitution pattern on the pyrimidine ring, which imparts distinct chemical and biological properties
Properties
CAS No. |
53943-61-6 |
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Molecular Formula |
C9H14N2O3 |
Molecular Weight |
198.22 g/mol |
IUPAC Name |
5-methyl-5-(2-methylpropyl)-1,3-diazinane-2,4,6-trione |
InChI |
InChI=1S/C9H14N2O3/c1-5(2)4-9(3)6(12)10-8(14)11-7(9)13/h5H,4H2,1-3H3,(H2,10,11,12,13,14) |
InChI Key |
HQWTXYFZPXAATN-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)CC1(C(=O)NC(=O)NC1=O)C |
Origin of Product |
United States |
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